2-Hydrazinyl-4-methylphenol

Vue d'ensemble

Description

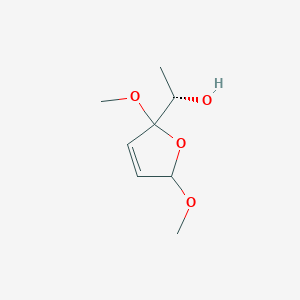

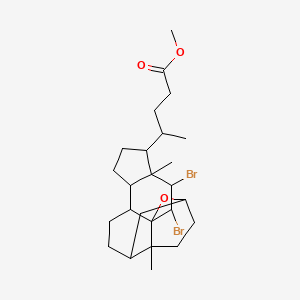

2-Hydrazinyl-4-methylphenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. It is a derivative of 2-methylphenol and has a hydrazine functional group attached to it. This compound is also known by its chemical name, 2-(1,3-dihydroxy-2-methylpropan-2-yl) hydrazinecarboxamide.

Mécanisme D'action

The mechanism of action of 2-Hydrazinyl-4-methylphenol is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces the production of reactive oxygen species, which can lead to the death of cancer cells.

Biochemical and Physiological Effects:

Studies have shown that 2-Hydrazinyl-4-methylphenol has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also induces the production of reactive oxygen species, which can lead to the death of cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 2-Hydrazinyl-4-methylphenol in lab experiments is its potential as a cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, there are some limitations to using this compound in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Orientations Futures

There are a number of future directions for research on 2-Hydrazinyl-4-methylphenol. One area of research is in the development of new cancer treatments. This compound has shown promise in inhibiting the growth of cancer cells and inducing apoptosis, and further research is needed to optimize its use. Additionally, research is needed to better understand the mechanism of action of this compound and to identify any potential side effects or limitations to its use. Finally, research is needed to explore the potential use of this compound in the treatment of other diseases, such as inflammatory diseases.

Applications De Recherche Scientifique

2-Hydrazinyl-4-methylphenol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

Propriétés

IUPAC Name |

2-hydrazinyl-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-2-3-7(10)6(4-5)9-8/h2-4,9-10H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGNEEMEEFEBNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443229 | |

| Record name | 2-Hydrazinyl-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-4-methylphenol | |

CAS RN |

235759-30-5 | |

| Record name | 2-Hydrazinyl-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxybenzo[H]quinoline](/img/structure/B3369446.png)